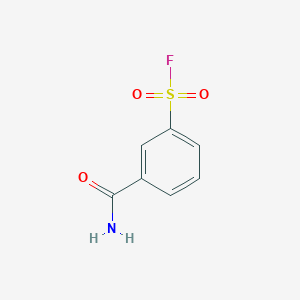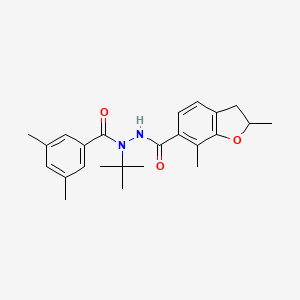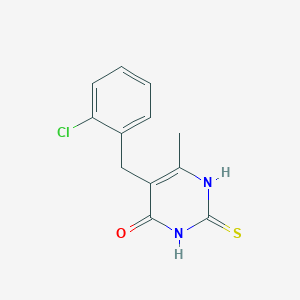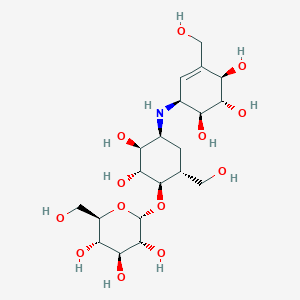
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone is a biochemical reagent that serves as a biological material or organic compound for life science-related research . It is a member of the N-acylated homoserine lactones, which are a class of autoinducers used in bacterial quorum sensing . This compound plays a crucial role in regulating gene expression in response to increasing cell density, leading to various phenotypes such as biofilm formation and virulence factor production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone . The reaction conditions often include the use of solvents like acetonitrile, and the process may involve steps such as esterification and amidation . The specific synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and scalability.
化学反応の分析
Types of Reactions
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds .
科学的研究の応用
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a key role in studying bacterial quorum sensing and gene regulation.
Industry: Used in the production of biochemical assay reagents and other research materials.
作用機序
The mechanism of action of N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone involves its role as an autoinducer in bacterial quorum sensing . It is produced, released, and detected by bacteria to coordinate gene expression in response to cell density . The compound binds to transcriptional regulators of the LuxR family, leading to the activation or repression of target genes . This regulatory process results in phenotypes such as biofilm formation and virulence factor production .
類似化合物との比較
N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone is unique among N-acylated homoserine lactones due to its specific acyl chain length and the presence of an oxo group at the third carbon position . Similar compounds include:
N-3-oxo-dodecanoyl-L-Homoserine lactone: Differing in acyl chain length.
N-3-hydroxy-hexadecanoyl-L-Homoserine lactone: Differing in the functional group at the third carbon position.
N-3-oxo-octanoyl-L-Homoserine lactone: Differing in both acyl chain length and functional group.
These differences confer signal specificity through the affinity of transcriptional regulators, making each compound unique in its role in quorum sensing .
特性
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIVINPZTHXZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693978 |
Source


|
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479050-91-4 |
Source


|
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(hexadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595725.png)
![Sodium (2S,8R,13Z,16Z,19Z,22Z,25Z,28Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-oate](/img/structure/B6595734.png)
![sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6595736.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595767.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)
![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)


![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)
